
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DMTS, is a thiazole derivative that has been extensively studied for its potential biological and pharmacological properties. This compound has been found to possess a range of interesting biological activities, including anticancer, antifungal, antibacterial, and antioxidant effects.
Mechanism of Action
The exact mechanism of action of 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to exert its effects through multiple pathways. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has been shown to have antioxidant effects, which may help to protect cells from oxidative stress and damage. Additionally, this compound has been found to have anti-inflammatory effects, which may help to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent biological activity. This compound has been found to be effective at low concentrations, making it a potentially cost-effective option for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new cancer therapies based on this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as neuroprotection and wound healing.
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential biological and pharmacological properties. Its potent anticancer, antifungal, antibacterial, and antioxidant effects make it a promising candidate for the development of new therapies. While there are some limitations to using this compound in lab experiments, its potent biological activity and potential applications make it an important area of research for the future.
Synthesis Methods
The synthesis of 4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been described in several studies. One of the most common methods involves the reaction of 2-mercaptoethanol with 3,4-dimethoxybenzaldehyde in the presence of acetic acid, followed by the addition of thiosemicarbazide and sodium acetate. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
4-(3,4-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been the subject of numerous studies due to its potential therapeutic applications. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer effects against a variety of different cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to inhibit the growth of fungal and bacterial pathogens, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-19-14-15-10(13(16)20-14)7-9-5-6-11(17-2)12(8-9)18-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOUPRRLJKHNF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

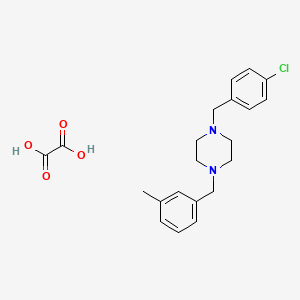
![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
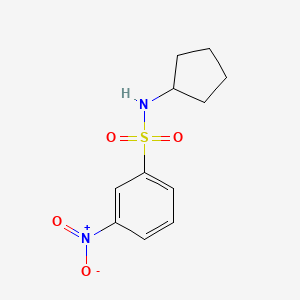
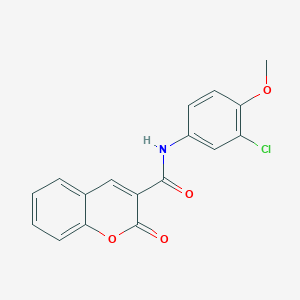
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
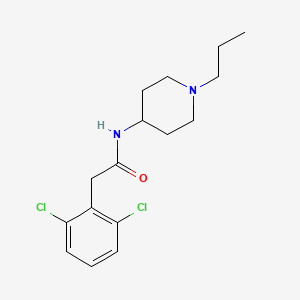
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
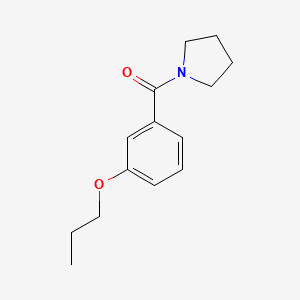

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5011519.png)

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)
![2-imino-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5011528.png)